(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine is an organic compound with a unique structure that includes a fluoro and methoxy substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Further reduction of the compound can be achieved using strong reducing agents, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Industry: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine: Unique due to its specific substituents and stereochemistry.
(1S)-1-(2-Fluoro-4-methoxy-phenyl)ethane-1,2-diamine: Similar structure but with a different position of the methoxy group.
(1S)-1-(2-Fluoro-3-methoxy-phenyl)propane-1,2-diamine: Similar structure but with an additional carbon in the backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluoro and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
(1S)-1-(2-Fluoro-3-methoxy-phenyl)ethane-1,2-diamine, a compound with the molecular formula C9H13FN2O, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
- Molecular Weight : 184.21 g/mol
- CAS Number : 1213948-00-5
- Structure : The compound features a phenyl ring substituted with a fluorine and methoxy group, linked to an ethane chain with two amine functionalities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Salicylaldehyde derivatives and appropriate amines.
- Reactions : Employing methods such as reductive amination or nucleophilic substitution to introduce the amine groups onto the ethane backbone.
- Purification : Techniques like recrystallization or chromatography are used to isolate the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays : Compounds with similar structures were tested against various cancer cell lines using the SRB assay. Results indicated significant cytotoxic effects against human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549), with IC50 values indicating effective inhibition of cell growth .
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | HT-29 | 15 |
B | A549 | 20 |
C | SK-OV-3 | 25 |
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Induction of programmed cell death in cancer cells has been observed in related compounds.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like fluorine and electron-donating groups such as methoxy significantly influences biological activity. Studies indicate that modifications on the phenyl ring can enhance potency and selectivity for cancer cells .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Antioxidant Activity : A series of phenyl-substituted diamines exhibited substantial antioxidant properties against DPPH and ABTS radicals, suggesting potential for use in oxidative stress-related diseases .
- Cytotoxicity in Non-Cancer Cells : While testing for selectivity, compounds were also evaluated against non-cancer MDCK cells, highlighting the importance of minimizing toxicity to normal cells while maximizing efficacy against tumors .
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(9(8)10)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1 |
InChI Key |
QOBBVQIQLJJHIL-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1F)[C@@H](CN)N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(CN)N |
Origin of Product |
United States |
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